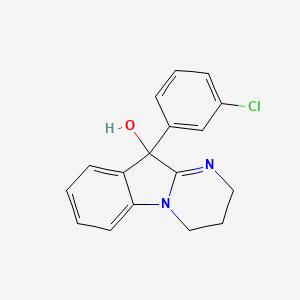
Ciclazindol
Descripción general
Descripción
Ciclazindol is a tetracyclic compound that was developed in the mid to late 1970s as an antidepressant and anorectic drug. It acts primarily as a norepinephrine reuptake inhibitor and to a lesser extent as a dopamine reuptake inhibitor . Despite its promising pharmacological profile, it was never marketed .
Métodos De Preparación
The synthesis of ciclazindol involves the formation of a tetracyclic structure with a chlorophenyl group. The specific synthetic routes and reaction conditions are not widely documented in the public domain. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of the pyrimidoindole core .
Análisis De Reacciones Químicas
Ciclazindol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with different reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ciclazindol exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and contributes to its antidepressant and anorectic effects. Additionally, this compound may inhibit sodium and potassium channels, further influencing its pharmacological profile .
Comparación Con Compuestos Similares
Ciclazindol is similar to other tetracyclic antidepressants such as mazindol and setazindol. it is unique in its specific reuptake inhibition profile and its additional effects on sodium and potassium channels . Unlike some other tetracyclic compounds, this compound does not affect serotonin reuptake or various receptor systems, making it distinct in its pharmacological actions .
Similar Compounds
Mazindol: Another tetracyclic compound with anorectic and antidepressant properties.
Setazindol: Similar in structure and function but with different pharmacological profiles.
Viloxazine: A bicyclic compound with antidepressant effects, though structurally different from this compound.
Propiedades
Número CAS |
37751-39-6 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol |
InChI |
InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2 |
Clave InChI |
VKQDZNZTPGLGFD-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |
SMILES canónico |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
37647-52-2 (mono-hydrochloride) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride ciclazindol Wy 23409 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

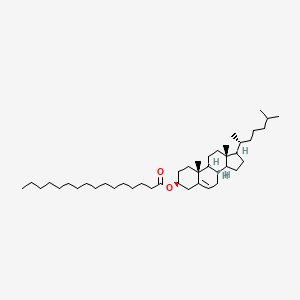

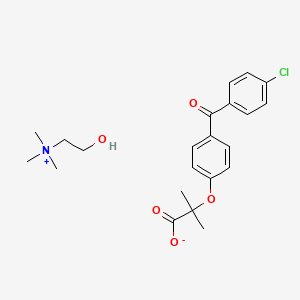
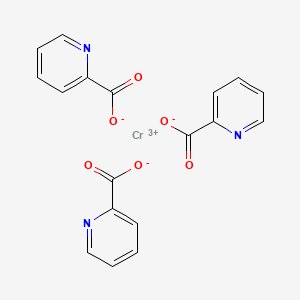


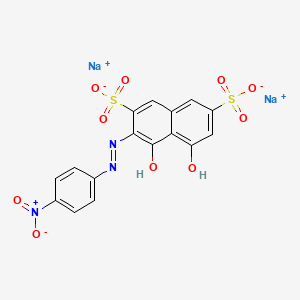
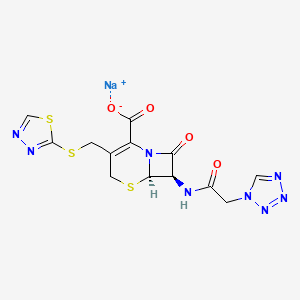
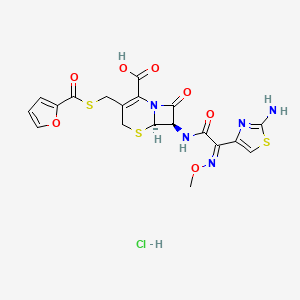
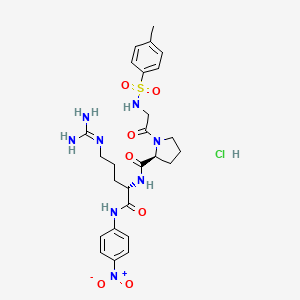
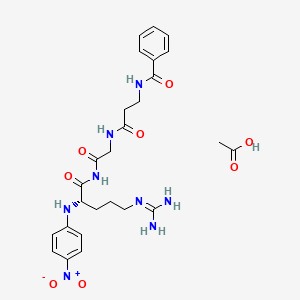
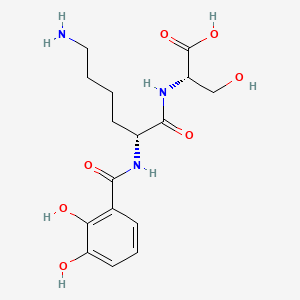

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)